N~1~-(4-CHLOROBENZYL)-N~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]ACETAMIDE
Overview
Description
N~1~-(4-CHLOROBENZYL)-N~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chlorobenzyl group and a 4-methoxyphenyl group attached to a tetrahydro-1H-pyrrol-3-yl core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N1-(4-CHLOROBENZYL)-N~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydro-1H-Pyrrol-3-YL Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydro-1H-pyrrol-3-yl ring.
Introduction of the 4-Chlorobenzyl Group: This step involves the reaction of the tetrahydro-1H-pyrrol-3-yl intermediate with 4-chlorobenzyl chloride in the presence of a base to form the desired product.
Attachment of the 4-Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenyl acetic acid under suitable conditions to complete the synthesis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N~1~-(4-CHLOROBENZYL)-N~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions, using reagents such as sodium hydroxide or potassium carbonate.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(4-CHLOROBENZYL)-N~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROBENZYL)-N~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N~1~-(4-CHLOROBENZYL)-N~1~-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]ACETAMIDE can be compared with other similar compounds, such as:
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds share a similar 4-chlorobenzyl group and have been studied for their anticancer properties.
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: This compound has shown similar biological activities and is used in medicinal chemistry research.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-13(24)22(12-14-3-5-15(21)6-4-14)18-11-19(25)23(20(18)26)16-7-9-17(27-2)10-8-16/h3-10,18H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOXROWBYOLGLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)Cl)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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